molecular formula C18H22FN3OS B11236663 2-((1-cyclohexyl-1H-imidazol-2-yl)thio)-N-(4-fluorobenzyl)acetamide

2-((1-cyclohexyl-1H-imidazol-2-yl)thio)-N-(4-fluorobenzyl)acetamide

Cat. No.: B11236663
M. Wt: 347.5 g/mol
InChI Key: YWRNDVATQRXMKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-CYCLOHEXYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE is a synthetic compound that features a unique combination of a cyclohexyl group, an imidazole ring, a sulfanyl linkage, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-CYCLOHEXYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The cyclohexyl group can be introduced through a nucleophilic substitution reaction, while the sulfanyl linkage is formed by reacting the imidazole derivative with a thiol compound. The final step involves the coupling of the fluorophenyl group with the acetylamide moiety under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[(1-CYCLOHEXYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

2-[(1-CYCLOHEXYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(1-CYCLOHEXYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity, while the sulfanyl linkage can participate in redox reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(1-CYCLOHEXYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE
  • **2-[(1-CYCLOHEXYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-[(4-BROMOPHENYL)METHYL]ACETAMIDE
  • **2-[(1-CYCLOHEXYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE

Uniqueness

The presence of the fluorophenyl group in 2-[(1-CYCLOHEXYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE distinguishes it from similar compounds, potentially enhancing its binding affinity and specificity for certain molecular targets. This unique feature may contribute to its distinct pharmacological and chemical properties.

Properties

Molecular Formula

C18H22FN3OS

Molecular Weight

347.5 g/mol

IUPAC Name

2-(1-cyclohexylimidazol-2-yl)sulfanyl-N-[(4-fluorophenyl)methyl]acetamide

InChI

InChI=1S/C18H22FN3OS/c19-15-8-6-14(7-9-15)12-21-17(23)13-24-18-20-10-11-22(18)16-4-2-1-3-5-16/h6-11,16H,1-5,12-13H2,(H,21,23)

InChI Key

YWRNDVATQRXMKM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C=CN=C2SCC(=O)NCC3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.